molecular formula C9H8N6O2S B2508582 6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine CAS No. 392321-53-8

6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine

Cat. No.: B2508582
CAS No.: 392321-53-8
M. Wt: 264.26
InChI Key: CRZKXAVOSBDDBX-UHFFFAOYSA-N
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Description

6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including nucleic acids

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine typically involves the reaction of 6-methylpyrimidin-4-yl thiol with 5-nitropyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or dimethylformamide (DMF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides
  • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides

Uniqueness

6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group and sulfanyl group make it versatile for various chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

6-(6-methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O2S/c1-5-2-6(12-3-11-5)18-9-7(15(16)17)8(10)13-4-14-9/h2-4H,1H3,(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZKXAVOSBDDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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